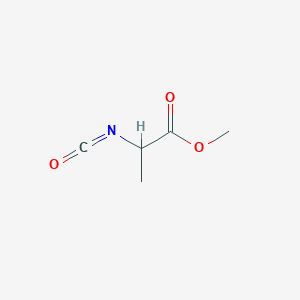

Methyl 2-isocyanatopropanoate

Vue d'ensemble

Description

Methyl 2-isocyanatopropanoate is an organic compound with the molecular formula C5H7NO3. It is known for its reactivity and versatility, making it valuable in various scientific and industrial applications. This compound contains an isocyanate group, which is highly reactive and can participate in a variety of chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromopropanoate with potassium cyanate under controlled conditions. The reaction typically requires a solvent such as acetone and is conducted at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-isocyanatopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines to form ureas.

Addition Reactions: The compound can participate in addition reactions with alcohols to form carbamates.

Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common Reagents and Conditions:

Amines: Used in substitution reactions to form ureas.

Alcohols: Used in addition reactions to form carbamates.

Polyols: Used in polymerization reactions to form polyurethanes.

Major Products Formed:

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Polyurethanes: Formed from reactions with polyols.

Applications De Recherche Scientifique

Methyl 2-isocyanatopropanoate is a versatile compound with applications spanning pharmaceutical development, agricultural chemicals, polymer chemistry, bioconjugation techniques, and material science . Its derivatives, such as methyl (2R)-2-isocyanatopropanoate, are notable for their roles in organic synthesis and medicinal chemistry.

Scientific Research Applications

Pharmaceutical Development: this compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders .

Agricultural Chemicals: It is used in formulating agrochemicals like herbicides and pesticides, improving crop protection and yield .

Polymer Chemistry: This compound acts as a building block for creating specialty polymers used in coatings and adhesives, enhancing durability and performance .

Bioconjugation Techniques: In biochemistry, it labels biomolecules, facilitating the study of protein interactions and cellular processes . Isocyanates, like methyl (2R)-2-isocyanatopropanoate, can modify proteins by covalently bonding with nucleophilic side chains, such as those in cysteine and lysine residues.

Material Science: this compound is explored in developing advanced materials, contributing to innovations in nanotechnology and smart materials .

Data Table

Structural similarities exist between methyl (2R)-2-isocyanatopropanoate and other isocyanates, but its chiral center gives it unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl Isocyanate | CH3NCO | Simple structure; highly reactive; used in synthesis |

| Ethyl Isocyanate | C2H5NCO | Higher boiling point; used in polymer production |

| Benzyl Isocyanate | C6H5CH2NCO | Aromatic compound; used in pharmaceuticals |

| 1-Isocyanato-2-methylpropane | C5H9NCO | Branched structure; different reactivity profile |

| Methyl (2R)-2-isocyanatopropanoate | C5H9NO2 | Chiral center influences reactivity and interactions compared to non-chiral counterparts |

Mécanisme D'action

The mechanism of action of methyl 2-isocyanatopropanoate involves the reactivity of the isocyanate group. This group can react with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. The isocyanate group can also participate in polymerization reactions with polyols to form polyurethanes .

Comparaison Avec Des Composés Similaires

Methyl 2-isocyanatopropanoate can be compared with other isocyanate compounds such as:

Methyl isocyanate: Known for its high reactivity and use in the production of pesticides.

Hexamethylene diisocyanate: Used in the production of polyurethanes and coatings.

Toluene diisocyanate: Widely used in the production of flexible foams and coatings.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various scientific and industrial applications .

Activité Biologique

Methyl 2-isocyanatopropanoate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is an isocyanate derivative, characterized by the presence of the isocyanate functional group (-N=C=O) attached to a propanoate moiety. The synthesis typically involves the reaction of methyl acrylate with phosgene or related reagents under controlled conditions to yield the desired isocyanate.

Toxicology and Safety

Isocyanates, including this compound, are known for their reactivity and potential toxicity. They can cause respiratory issues and skin sensitization upon exposure. Studies indicate that exposure to isocyanates can lead to asthma and other allergic reactions in sensitized individuals .

Pharmacological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro, although further studies are needed to confirm these effects in vivo .

- Cytotoxic Effects : In cancer research, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Reports indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation as a potential anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a Brazilian university evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent. The compound was tested at various concentrations, with notable activity observed at higher concentrations (≥100 µg/mL) .

Case Study 2: Cytotoxicity in Cancer Cells

In another study published in a peer-reviewed journal, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations of 50 µM and above .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 2-isocyanatopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-4(6-3-7)5(8)9-2/h4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYILYULSVKLHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.